2-Bromo-1-methylpyridin-1-ium iodide

Vue d'ensemble

Description

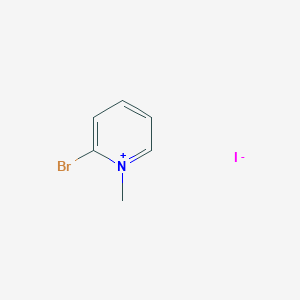

2-Bromo-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula CHBrIN . It is also known by other names such as 2-Brom-1-methylpyridiniumiodid, 2-Bromo-1-methylpyridinium iodide, and Iodure de 2-bromo-1-méthylpyridinium .

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-methylpyridin-1-ium iodide consists of carbon ©, hydrogen (H), bromine (Br), iodine (I), and nitrogen (N) atoms . The average mass of the molecule is 299.935 Da, and the monoisotopic mass is 298.880646 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1-methylpyridin-1-ium iodide include a molecular formula of CHBrIN, an average mass of 299.935 Da, and a monoisotopic mass of 298.880646 Da .Applications De Recherche Scientifique

Catalytic Applications

2-Bromo-1-methylpyridin-1-ium iodide has been utilized in catalytic applications. For example, a bromo-capped diruthenium(i,i) complex, which is analogous to 2-Bromo-1-methylpyridin-1-ium iodide, has demonstrated effectiveness in bromination reactions and olefin aziridination, indicating its potential in catalytic processes involving bromine generation (Sengupta et al., 2018).

Reactivity and Structural Analysis

Studies on the reactivity of brominated pyridines have contributed to understanding the formation of various compounds from 2-Bromo-1-methylpyridin-1-ium salts. These studies offer insights into the formation of specific pyridones, aiding in the understanding of this compound's chemical behavior (Wibaut et al., 1939).

Material Synthesis and Coordination Polymers

2-Bromo-1-methylpyridin-1-ium iodide plays a role in the synthesis of materials and coordination polymers. Research involving cadmium dihalides and pyridine derivatives, including bromo- or methylpyridine, has led to the creation of various complexes and coordination polymers, demonstrating the compound's utility in material science (Hu et al., 2003).

Analytical Applications

The compound has been employed in analytical chemistry, particularly in the determination of thiol groups. For instance, 2-Chloro-1-methylpyridinium iodide, a related compound, reacts with thiol groups, indicating potential applications in analytical methodologies (Bald, 1980).

Organic Synthesis and Coupling Reactions

It has been used in organic synthesis, particularly in coupling reactions. A study on 5-bromo-2-pyridylzinc iodide demonstrates the utility of brominated pyridines in various coupling reactions, underscoring its importance in organic synthetic processes (Rieke & Kim, 2011).

Crystal Engineering

The compound's unique properties have been explored in crystal engineering. N-methyl-3,5-dibromopyridinium iodide, for example, has been studied for its short C–Br⋯I halogen bonding, indicating its potential in the design of novel crystal structures (Logothetis et al., 2004).

Environmental Applications

2-Bromo-1-methylpyridin-1-ium iodide and related compounds have found applications in environmental science, such as oil spill remediation in seawater. Asymmetric dicationic ionic liquids derived from similar structures have been effective in dispersing oil spills, highlighting the environmental significance of these compounds (Shafiee et al., 2021).

Biomedical Imaging

In the field of biomedical imaging, derivatives of 2-Bromo-1-methylpyridin-1-ium iodide have been utilized in developing mitochondrial-targeted pH fluorescent probes. These probes are significant for visualizing mitochondrial pH fluctuations in live cells, demonstrating the compound's application in medical research (Lin et al., 2018).

Polymerization and Material Science

The compound has been involved in the polymerization of ionic liquid monomers and the development of materials like multi-walled carbon nanotubes. These studies underscore its role in advanced material synthesis and engineering (Chang et al., 2012).

Extraction and Solvent Extraction Techniques

2-Bromo-1-methylpyridin-1-ium iodide is relevant in extraction processes, particularly in the selective extraction and stripping of metals from solutions. Studies involving imidazolium bromides in solvent extraction techniques have demonstrated the compound's effectiveness in such processes (Eyupoglu & Polat, 2015).

Electrochemistry

In electrochemistry, the reduction of bromine- and iodine-substituted salts of N-methylpyridinium, including 2-Bromo-1-methylpyridin-1-ium iodide, has been a subject of study. These investigations provide insights into the electrochemical behaviors and potentials of these compounds (Nekrasov et al., 1997).

Propriétés

IUPAC Name |

2-bromo-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAZKUDTZUIOQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481644 | |

| Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-methylpyridin-1-ium iodide | |

CAS RN |

52693-56-8 | |

| Record name | Pyridinium, 2-bromo-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-5-[1-hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzamide](/img/structure/B1253733.png)

![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)